

Molecular weight of Boc-(R)-3-Amino-4-(2-naphthyl)-butyric acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Boc-(R)-3-Amino-4-(2-naphthyl)-butyric acid

Cat. No.: B3019769

[Get Quote](#)

An In-depth Technical Guide to the Physicochemical Properties and Analysis of **Boc-(R)-3-Amino-4-(2-naphthyl)-butyric Acid**

Abstract

Boc-(R)-3-Amino-4-(2-naphthyl)-butyric acid is a non-canonical amino acid derivative of significant importance in the fields of medicinal chemistry and drug development. Its unique structure, featuring a tert-butyloxycarbonyl (Boc) protecting group, a chiral center, and a bulky hydrophobic naphthyl moiety, makes it a valuable building block for the synthesis of complex peptides and pharmacologically active molecules.^{[1][2]} This guide provides a comprehensive overview of its core physicochemical properties, with a central focus on its molecular weight, and details the essential analytical methodologies required for its structural verification and quality control. Authored for researchers, scientists, and drug development professionals, this document synthesizes technical data with practical, field-proven insights into its characterization and application.

Introduction: A Unique Building Block in Synthetic Chemistry

The strategic design of novel therapeutic agents often relies on the incorporation of unnatural amino acids to enhance properties such as metabolic stability, target affinity, and bioavailability.

Boc-(R)-3-Amino-4-(2-naphthyl)-butyric acid serves as a quintessential example of such a tailored building block.

The Role of Key Structural Features

- **Boc Protecting Group:** The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group for the amine functionality. Its widespread use in solid-phase peptide synthesis (SPPS) stems from its stability against a wide range of reagents and conditions, coupled with its clean and straightforward removal using mild acids like trifluoroacetic acid (TFA).^{[1][3]} This allows for precise, sequential assembly of peptide chains.
- **Naphthyl Moiety:** The 2-naphthyl group is a large, hydrophobic aromatic system. Its incorporation into a peptide or drug candidate can profoundly influence molecular interactions, promoting hydrophobic or π - π stacking interactions with biological targets like enzyme active sites or protein-protein interfaces.^[2] This feature is often exploited in the design of protease inhibitors and other bioactive molecules.^[1]
- **Beta-Amino Acid Backbone:** As a β -amino acid, it provides a different spacing and conformational geometry compared to natural α -amino acids. Peptides containing β -amino acids, known as β -peptides, can form stable secondary structures and often exhibit enhanced resistance to enzymatic degradation, a highly desirable trait in drug development.

Core Physicochemical Properties

The precise characterization of a synthetic building block is foundational to its successful application. The molecular weight is a critical parameter, directly impacting stoichiometric calculations in synthesis and serving as a primary identifier in mass spectrometry. The key properties of **Boc-(R)-3-Amino-4-(2-naphthyl)-butyric acid** are summarized below.

Property	Value	Source(s)
Molecular Weight	329.39 g/mol	[4] [5]
Molecular Formula	C ₁₉ H ₂₃ NO ₄	[1] [6]
CAS Number	219297-10-6	[1] [4] [7] [8]
Appearance	White to off-white powder	[1]
Purity (Typical)	≥98.0% (by HPLC)	[4]
Melting Point	156 - 162 °C	[1]
Synonyms	Boc-4-(2-naphthyl)-D-β-homoalanine, Boc-D-β-2-Homonal-OH	[4]
Storage Conditions	2 - 8 °C	[5]

Analytical Characterization for Quality Control

A multi-technique approach is essential to unequivocally confirm the identity, purity, and structural integrity of **Boc-(R)-3-Amino-4-(2-naphthyl)-butyric acid**. Each analytical method provides a unique and complementary piece of information, forming a self-validating system for quality assurance.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for assessing the purity of non-volatile organic compounds.[\[9\]](#)[\[10\]](#) For this molecule, a reverse-phase method is typically employed, which separates the main compound from potential impurities based on differences in hydrophobicity.

Expert Insight: The choice of a C18 column is standard for molecules with significant hydrophobic character, like this one due to its naphthyl group. The mobile phase, a gradient of water and acetonitrile with an acidic modifier like TFA, ensures sharp peak shapes and reproducible retention times. Detection at ~220 nm is effective as it captures the absorbance of both the naphthyl aromatic system and the carbamate group.

Protocol: HPLC Purity Analysis

- System Preparation:
 - Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 μ m particle size).
 - Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in deionized water.
 - Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.
 - Flow Rate: 1.0 mL/min.
 - Detector: UV-Vis at 220 nm.
- Sample Preparation: Prepare a sample solution of approximately 1 mg/mL in a 50:50 mixture of Mobile Phase A and B.
- Analysis:
 - Equilibrate the column with the initial mobile phase composition (e.g., 70% A, 30% B).
 - Inject 10 μ L of the sample solution.
 - Run a linear gradient program (e.g., from 30% B to 95% B over 20 minutes).
- Data Processing: Integrate the peak areas. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks. A purity of $\geq 98.0\%$ is a common quality standard.[4]

Structural Verification by Nuclear Magnetic Resonance (NMR) Spectroscopy

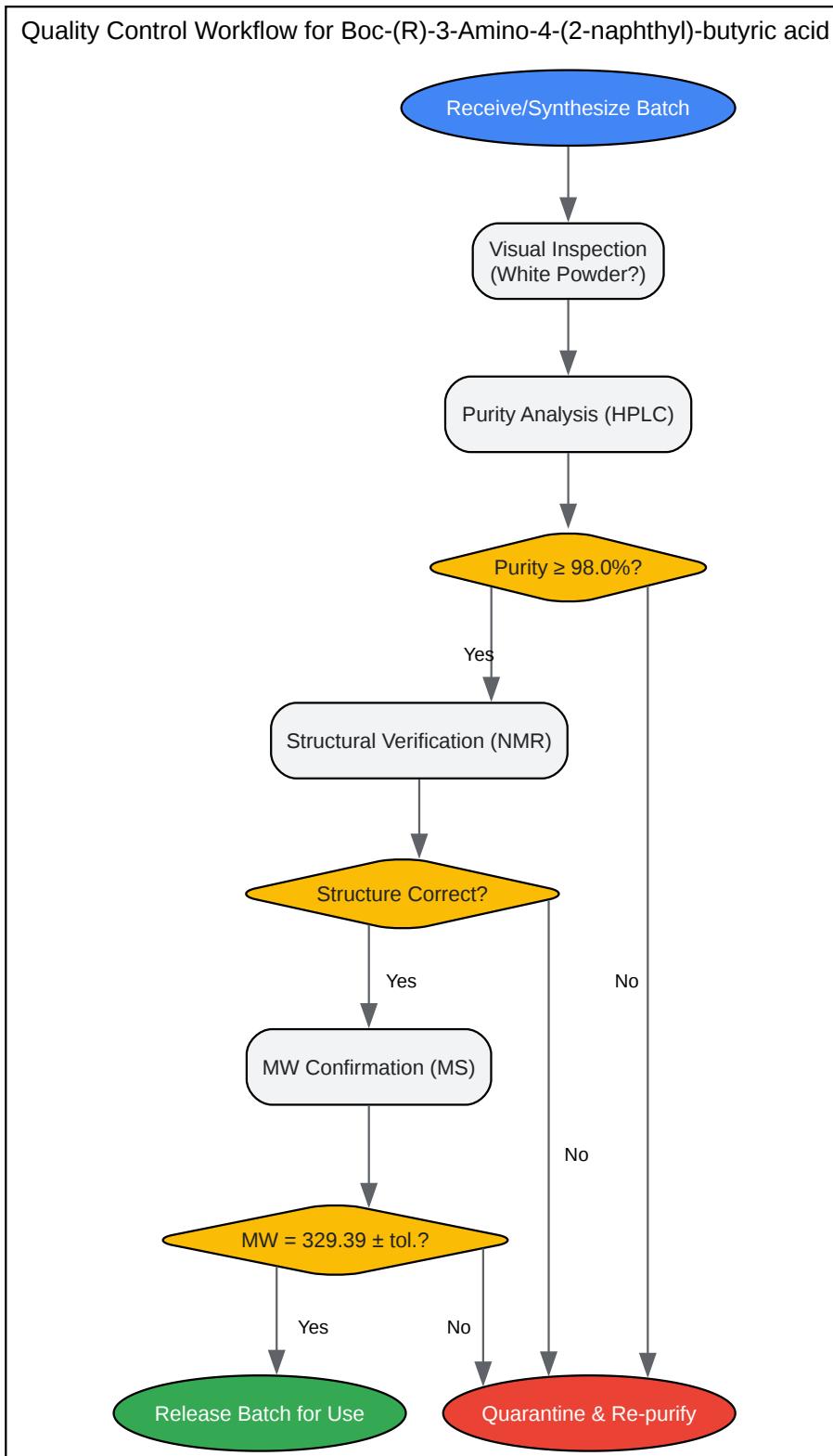
NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules.[11] Both ^1H and ^{13}C NMR are required for complete verification.

Expert Insight: The ^1H NMR spectrum provides several diagnostic signals. The most telling is a sharp singlet at approximately 1.4 ppm, integrating to nine protons, which is the unmistakable signature of the tert-butyl group of the Boc protector.[11] The aromatic region will show a series

of complex multiplets corresponding to the seven protons of the naphthyl group, while the protons on the butyric acid backbone will appear as multiplets in the aliphatic region. In ^{13}C NMR, the presence of the Boc group is confirmed by signals for the quaternary carbon (~80 ppm) and the methyl carbons (~28 ppm).

Protocol: ^1H and ^{13}C NMR Analysis

- Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in a 5 mm NMR tube.
- Instrument Setup: Lock, tune, and shim the spectrometer to optimize magnetic field homogeneity.
- ^1H NMR Acquisition: Acquire a standard ^1H spectrum (e.g., at 400 MHz).
- ^{13}C NMR Acquisition: Acquire a proton-decoupled ^{13}C spectrum (e.g., at 100 MHz).
- Data Analysis: Process the spectra (Fourier transform, phase, and baseline correction). Calibrate using the residual solvent peak. Assign all signals to confirm that the chemical shifts, integrations (for ^1H), and number of signals match the expected structure.


Molecular Weight Confirmation by Mass Spectrometry (MS)

Mass spectrometry directly measures the mass-to-charge ratio (m/z) of ionized molecules, providing definitive confirmation of the molecular weight.

Expert Insight: Electrospray ionization (ESI) is a soft ionization technique well-suited for this molecule. In positive ion mode, the expected primary ion would be the protonated molecule $[\text{M}+\text{H}]^+$, with an m/z value of approximately 330.4. In negative ion mode, the deprotonated molecule $[\text{M}-\text{H}]^-$ would be observed at $m/z \approx 328.4$. The observation of this exact mass (with high-resolution MS) provides incontrovertible evidence of the compound's elemental composition.

Experimental Workflow and Data Visualization

A robust quality control (QC) process ensures that any batch of **Boc-(R)-3-Amino-4-(2-naphthyl)-butyric acid** meets the required specifications before its use in synthesis. The following workflow illustrates a logical sequence of analytical tests.

[Click to download full resolution via product page](#)

Caption: A typical quality control workflow for verifying the identity and purity of the title compound.

Applications in Research and Drug Discovery

The validated, high-purity compound is a critical starting material in several advanced applications:

- Solid-Phase Peptide Synthesis (SPPS): It is used as a non-canonical building block to create peptides with tailored properties. Its application is crucial for synthesizing peptidomimetics with enhanced stability and specific conformational constraints.[1][4]
- Novel Therapeutics: The unique combination of a β -amino acid scaffold and a hydrophobic naphthyl side chain makes it an attractive component in the design of inhibitors for enzymes like proteases and in the development of compounds targeting neurological disorders.[1]
- Biochemical Research: Researchers use this compound to synthesize probes for studying protein-protein interactions and enzyme activities, providing valuable insights into biological pathways and potential drug targets.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. (R)-3-(Boc-氨基)-4-(2-萘基)丁酸 $\geq 98.0\%$ (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 5. BOC-(R)-3-AMINO-4-(2-NAPHTHYL)-BUTYRIC ACID One Chongqing Chemdad Co. , Ltd [chemdad.com]
- 6. calpaclab.com [calpaclab.com]

- 7. BOC-(R)-3-AMINO-4-(2-NAPHTHYL)-BUTYRIC ACID | 219297-10-6 [chemicalbook.com]
- 8. equationchemical.com [equationchemical.com]
- 9. aapep.bocsci.com [aapep.bocsci.com]
- 10. aapep.bocsci.com [aapep.bocsci.com]
- 11. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Molecular weight of Boc-(R)-3-Amino-4-(2-naphthyl)-butyric acid]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3019769#molecular-weight-of-boc-r-3-amino-4-2-naphthyl-butyric-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com